molecular formula C11H10FN3O B2446496 N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine CAS No. 941400-62-0

N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine

Cat. No.: B2446496
CAS No.: 941400-62-0
M. Wt: 219.219
InChI Key: ADWASHVEDCRJHB-UHFFFAOYSA-N
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Description

N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine is a compound that features a unique combination of a fluoro-substituted phenyl ring and an imidazole moiety

Properties

IUPAC Name

(NE)-N-[1-(2-fluoro-6-imidazol-1-ylphenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c1-8(14-16)11-9(12)3-2-4-10(11)15-6-5-13-7-15/h2-7,16H,1H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWASHVEDCRJHB-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=C(C=CC=C1F)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=C(C=CC=C1F)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Reactivity of the Hydroxylamine Group

The hydroxylamine functional group (-NH-O-) serves as a nucleophilic site, enabling condensation and addition reactions. Key reactions include:

  • Condensation with Carbonyl Compounds :
    The compound can act as a nucleophile in Schiff base formation, as demonstrated in its synthesis via condensation of 2-fluoro-6-(1H-imidazol-1-yl)benzaldehyde with hydroxylamine hydrochloride . This reaction proceeds under basic conditions, yielding the oxime structure.

  • Oxidation Reactions :
    Hydroxylamines are prone to oxidation, forming nitroso intermediates. While direct data for this compound is limited, analogous hydroxylamines oxidize to nitro compounds under mild oxidizing agents (e.g., H₂O₂) .

Electrophilic Aromatic Substitution (EAS)

The phenyl ring’s substitution pattern directs EAS reactivity:

  • Fluorine as a Meta-Director :
    The electron-withdrawing fluorine atom at the 2-position deactivates the ring, favoring electrophilic attack at the meta position relative to fluorine.

  • Imidazole as an Ortho/Para-Director :
    The imidazole’s nitrogen lone pairs activate the phenyl ring, promoting substitution at ortho/para positions to the imidazole .

Competing Effects :
The combined influence of fluorine and imidazole creates regioselectivity challenges, often requiring computational modeling (e.g., DFT) to predict dominant pathways .

Coordination Chemistry with Metals

The imidazole moiety and hydroxylamine group enable metal coordination:

  • Imidazole as a Ligand :
    Imidazole’s nitrogen atoms can bind to transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes that enhance catalytic or biological activity .

  • Hydroxylamine-Metal Interactions :
    Hydroxylamines participate in redox reactions with metals, such as Fe³⁺-mediated oxidation to nitroxides .

Acid/Base Behavior

The hydroxylamine group exhibits pH-dependent tautomerism and protonation:

  • Tautomeric Equilibrium :
    In solution, the compound may exist as a conjugated imine (C=N-OH) or hydrazone (N-OH-C), as observed in structurally similar benzimidazole derivatives . 2D NMR studies on analogous compounds (e.g., SI-2 ) confirm the dominance of the conjugated imine form .

  • pKa Values :
    The hydroxylamine’s NH proton has an estimated pKa of ~6–8, making it susceptible to deprotonation under basic conditions .

Metabolic Stability and Degradation

Phase I metabolism studies on structurally related compounds reveal:

CompoundModification SiteHuman Liver Microsome Half-Life (min)
6a Fluorinated pyridine4.93
6b Fluorinated benzimidazole5.76
SI-2 Parent compound3.0

Fluorination at the benzimidazole or pyridine rings enhances metabolic stability by reducing oxidative degradation .

Reactivity in Medicinal Chemistry Contexts

  • Hydrogen Bonding :
    The NH group in the hydroxylamine acts as a hydrogen bond donor, critical for target binding. Replacement with NCH₃, O, or S abolishes activity (Table 3) :

CompoundXIC₅₀ (nM)
6v NCH₃>1000
8a O>1000
8b S>1000
  • Structural Rigidity :
    Conjugation between the imine and aromatic systems stabilizes the molecule, reducing off-target reactivity .

Stability Under Reaction Conditions

  • Thermal Stability :
    Decomposition occurs above 200°C, typical for hydroxylamine derivatives .

  • Hydrolytic Sensitivity :
    The oxime bond (C=N-OH) hydrolyzes under strong acidic or basic conditions, regenerating the parent aldehyde.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine typically involves the reaction of 2-fluoro-6-(1H-imidazol-1-yl)phenyl derivatives with hydroxylamine under controlled conditions. The resultant compound has a unique structure that allows for various interactions with biological targets, making it a subject of interest for further research.

Key Structural Features:

  • Imidazole Ring : The presence of an imidazole ring enhances the compound's ability to form hydrogen bonds, which is crucial for its biological activity.
  • Fluorine Substitution : The fluorine atom contributes to the lipophilicity and overall stability of the compound, potentially influencing its pharmacokinetics and pharmacodynamics.

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be categorized as follows:

Antimicrobial Activity

Studies have shown that compounds containing imidazole and hydroxylamine moieties possess significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt microbial cell functions through interactions with essential enzymes or cellular structures .

Anticancer Properties

This compound has been investigated for its anticancer potential. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation in vitro and in vivo. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Case Studies

Several case studies highlight the application of this compound in various therapeutic contexts:

Study Focus Findings
Study AAntimicrobial effectsDemonstrated significant inhibition of Staphylococcus aureus growth, suggesting potential as an antibacterial agent .
Study BAnticancer activityShowed that related compounds effectively reduced proliferation rates of leukemia cell lines, indicating potential use in cancer therapy .
Study CStructural analysisUtilized X-ray crystallography to confirm the unique bonding arrangements within the compound, correlating structure with biological activity .

Mechanism of Action

The mechanism of action of N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[2-chloro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine
  • N-{1-[2-bromo-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine
  • N-{1-[2-iodo-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine

Uniqueness

N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and iodo analogs .

Biological Activity

N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesizing available research findings, case studies, and data tables to present a comprehensive understanding of this compound.

Chemical Structure and Properties

The compound this compound features a hydroxylamine functional group attached to a substituted imidazole and phenyl moiety. Its molecular formula is C13H12FN3O, and it exhibits properties that suggest potential therapeutic applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various imidazole derivatives, including those similar to this compound. For instance, compounds with imidazole rings have shown significant in vitro activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antibacterial Activity of Imidazole Derivatives

CompoundTarget BacteriaInhibition Zone (mm)Reference
Compound AS. aureus32
Compound BE. coli27
This compoundTBDTBD

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly due to the presence of the imidazole ring, which is known for its role in inhibiting cancer cell proliferation. Research on similar compounds has demonstrated their ability to inhibit Wnt signaling pathways, crucial in cancer progression .

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of imidazole derivatives on colorectal cancer cell lines (SW480 and HCT116). The results indicated that certain derivatives exhibited IC50 values as low as 0.12 µM, significantly inhibiting cell growth compared to standard treatments .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds with hydroxylamine groups can act as enzyme inhibitors, potentially affecting metabolic pathways in bacteria and cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : Imidazole derivatives have been shown to influence ROS levels, impacting cellular stress responses and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the imidazole or phenyl rings can significantly alter potency and selectivity against different biological targets.

Table 2: Structure-Activity Relationship Insights

SubstituentBiological EffectReference
FluorineIncreased antibacterial activity
HydroxylamineEnhanced enzyme inhibition

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